molecular formula C11H14N4S B1483219 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide CAS No. 2098138-67-9

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1483219
CAS No.: 2098138-67-9
M. Wt: 234.32 g/mol
InChI Key: IRSWSCJYQRPMNV-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is a chemical compound with a molecular weight of 234.32 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety : A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety were synthesized and characterized. These compounds exhibited promising anti-tumor activities against hepatocellular carcinoma cell lines, highlighting the potential of thiophene-pyrazole derivatives in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

  • Antidepressant Activity of Thiophene Pyrazoline Derivatives : Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity. One particular derivative significantly reduced immobility time in tests, suggesting potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).

Anticancer and Antimicrobial Activities

  • Anticancer Evaluation of Heterocyclic Compounds : A study involving the synthesis of various heterocyclic derivatives, including thiophene and pyrazole rings, demonstrated significant antiproliferative activity against multiple human cancer cell lines. This research underscores the potential of such compounds in developing new cancer treatments (Shams, Mohareb, Helal, & Mahmoud, 2010).

  • Antimicrobial Activity of Pyrazolyl-Thiazolidinediones : Pyrazolyl-thiazolidinediones were synthesized and exhibited remarkable antifungal activity, highlighting the utility of combining pyrazole and thiophene moieties for developing new antimicrobial agents (Aneja et al., 2011).

Anti-Inflammatory and Antioxidant Activities

  • Anti-inflammatory and Antioxidant Properties : Compounds containing thiophene and pyrazole units were synthesized and evaluated for their anti-inflammatory and antioxidant properties. The research indicates that such derivatives could serve as potential leads for developing new therapeutic agents with anti-inflammatory and antioxidant effects (Shehab, Abdellattif, & Mouneir, 2018).

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The pyrazole ring in the compound may enhance its binding affinity to specific enzymes, leading to enzyme inhibition or activation. These interactions can modulate biochemical pathways, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to affect cell proliferation and apoptosis, which are critical processes in cancer research . The presence of the pyrazole ring may further enhance these effects by interacting with specific cellular targets, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo various degradation pathways, affecting their bioavailability and activity . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization . Studies in animal models are crucial for determining the safe and effective dosage range of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiophene derivatives are known to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetic and pharmacodynamic properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.

Properties

IUPAC Name

2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-15-7-8(6-10(12)13)11(14-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSWSCJYQRPMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 2
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 3
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 4
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Reactant of Route 6
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.